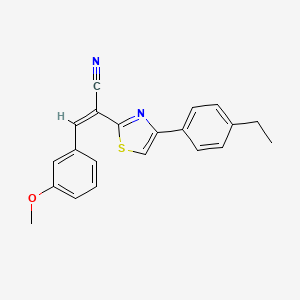

(Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile

CAS No.: 476669-01-9

Cat. No.: VC4966622

Molecular Formula: C21H18N2OS

Molecular Weight: 346.45

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 476669-01-9 |

|---|---|

| Molecular Formula | C21H18N2OS |

| Molecular Weight | 346.45 |

| IUPAC Name | (Z)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(3-methoxyphenyl)prop-2-enenitrile |

| Standard InChI | InChI=1S/C21H18N2OS/c1-3-15-7-9-17(10-8-15)20-14-25-21(23-20)18(13-22)11-16-5-4-6-19(12-16)24-2/h4-12,14H,3H2,1-2H3/b18-11- |

| Standard InChI Key | BMVDJSGUPBJODS-WQRHYEAKSA-N |

| SMILES | CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=CC=C3)OC)C#N |

Introduction

(Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile is a complex organic compound with a molecular formula of C21H19N3OS and a molecular weight of 361.5 g/mol . This compound features a thiazole ring connected to a 4-ethylphenyl group and an acrylonitrile moiety linked to a 3-methoxyphenyl group. The compound's structure suggests potential applications in various fields, including pharmaceuticals and materials science, due to its unique combination of functional groups.

Synthesis and Preparation

While specific synthesis details for (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile are not readily available, compounds with similar structures often involve multi-step syntheses. Typically, these syntheses might start with the formation of the thiazole ring, followed by the introduction of the 4-ethylphenyl and acrylonitrile groups. The use of catalysts and specific reaction conditions can influence the yield and purity of the final product.

Potential Applications

Given its complex structure, (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile may have potential applications in pharmaceuticals, particularly in drug discovery. The presence of a thiazole ring and an acrylonitrile group suggests possible biological activity, as these moieties are found in various bioactive compounds. Additionally, the compound's unique structure could be exploited in materials science for the development of new materials with specific optical or electrical properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume